molecular formula C18H23N3O2S B2547130 (1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320465-07-2

(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2547130
CAS No.: 2320465-07-2
M. Wt: 345.46
InChI Key: RBCFPIOIRZZDIL-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Synthesis

  • Synthesis of Pyrazolopyranopyrimidines : The catalyst sulfonic acid functionalized 1,4-diazabicyclo[2.2.2]octane supported on Merrifield resin was explored in the synthesis of pyrazolopyranopyrimidines, showcasing excellent yields and reusability. This highlights the compound's utility in facilitating complex organic reactions with potential pharmaceutical applications (Patil et al., 2021).

  • Enantioselective Syntheses : A novel enantiomerically pure bicyclic pyrrolidine derivative synthesized from (1S,3S,5S)-2-azabicyclo[3.3.0]octane was used as an efficient chiral auxiliary in Michael-type reactions, demonstrating the compound's relevance in producing enantiomerically enriched products for asymmetric syntheses (Martens & Lübben, 1991).

Biological Activity Studies

  • Antimicrobial and Antioxidant Evaluation : The synthesized pyrazolopyranopyrimidines were evaluated for their antimicrobial and in vitro antioxidant activities, suggesting potential therapeutic applications of compounds synthesized using similar structures (Patil et al., 2021).

Advanced Organic Synthesis Techniques

  • Ionic Liquid-Catalyzed Synthesis : The preparation of a new DABCO-based ionic liquid and its application in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives showcases innovative catalytic strategies for efficient and environmentally friendly synthesis of biologically active compounds (Shirini et al., 2017).

  • Nano-Sized Catalyst for Hantzsch Condensation : Introduction of a nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions demonstrates the potential of nano-catalysts in organic synthesis, providing a path toward more sustainable and efficient chemical processes (Goli-Jolodar et al., 2016).

Properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-14-4-8-18(9-5-14)24(22,23)21-15-6-7-16(21)13-17(12-15)20-11-3-10-19-20/h3-5,8-11,15-17H,2,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFPIOIRZZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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